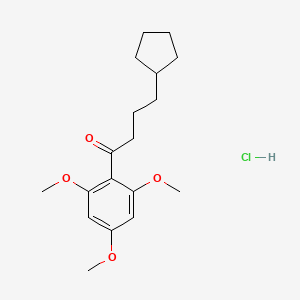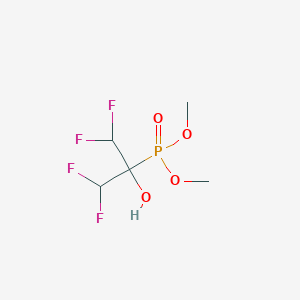
Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of cytidine, a nucleoside composed of cytosine and ribose. This compound is involved in the synthesis of RNA and DNA and serves as a precursor for other important biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Cytidine-2’(3’)-monophosphoric acid can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of cytidine-2’(3’)-monophosphoric acid often involves multi-step processes that include fermentation, extraction, and purification. Microbial fermentation using genetically engineered strains can produce cytidine, which is then phosphorylated to obtain the desired monophosphate compound. Advanced purification techniques such as chromatography are employed to achieve high purity levels .
化学反应分析
Types of Reactions
Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce cytidine and phosphoric acid.
Phosphorylation: It can be further phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP).
Deamination: Cytidine-2’(3’)-monophosphoric acid can be deaminated to form uridine monophosphate (UMP).
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, enzymes like ribonuclease, and various catalysts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include cytidine, uridine monophosphate, cytidine diphosphate, and cytidine triphosphate. These products are essential for various biochemical pathways and have significant biological functions .
科学研究应用
Cytidine-2’(3’)-monophosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate for studying enzyme kinetics and reaction mechanisms.
Biology: The compound is crucial for understanding RNA and DNA synthesis, as well as nucleotide metabolism.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and enhancing cognitive functions.
作用机制
The mechanism of action of cytidine-2’(3’)-monophosphoric acid involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for polymerases and other enzymes involved in nucleotide metabolism. The compound also participates in signaling pathways and regulatory processes that control cell growth and differentiation .
相似化合物的比较
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another monophosphate ester of cytidine, primarily involved in RNA synthesis.
Uridine-2’(3’)-monophosphate (UMP): A similar compound where cytosine is replaced by uracil, playing a role in RNA synthesis.
Adenosine-2’(3’)-monophosphate (AMP): A nucleotide derivative involved in energy transfer and signaling pathways.
Uniqueness
Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA and DNA synthesis and its involvement in various biochemical pathways. Its ability to undergo multiple phosphorylation and deamination reactions makes it a versatile compound in both biological and industrial contexts .
属性
CAS 编号 |
813-84-3 |
|---|---|
分子式 |
C5H9F4O4P |
分子量 |
240.09 g/mol |
IUPAC 名称 |
2-dimethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)5(10,3(6)7)4(8)9/h3-4,10H,1-2H3 |
InChI 键 |
JIULQIONDXIEHE-UHFFFAOYSA-N |
规范 SMILES |
COP(=O)(C(C(F)F)(C(F)F)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


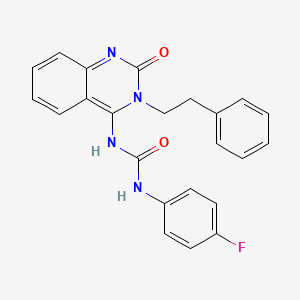
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)
![2-(Dipropylamino)-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B14113419.png)
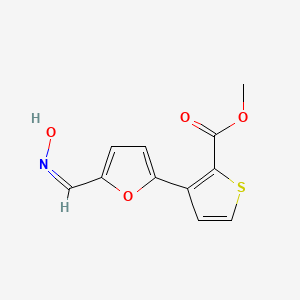

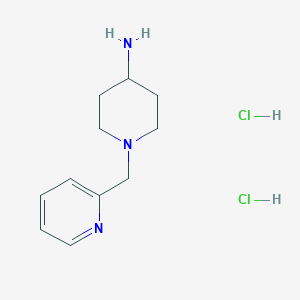

![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14113463.png)
![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B14113468.png)
![Benzenesulfonamide, 4-methyl-N-[2-(1-methylethenyl)phenyl]-](/img/structure/B14113475.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)
![4-[5-(1-Methyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B14113490.png)
